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Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B10789137 Get Quote

(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A

(LDHA) and LDHB, enzymes critical for anaerobic glycolysis.[1][2] Its development has been

driven by the hypothesis that targeting the altered metabolism of cancer cells, famously

described as the Warburg effect, represents a viable therapeutic strategy. This document

provides a comprehensive technical guide to the preclinical evaluation of (R)-GNE-140 in

oncology, summarizing key findings from in vitro and in vivo studies, detailing experimental

methodologies, and visualizing the underlying biological pathways.

Mechanism of Action
(R)-GNE-140 exerts its anti-tumor effects by competitively inhibiting LDHA and LDHB, key

enzymes in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[3] This

inhibition leads to a reduction in lactate production, a hallmark of many cancer cells, and

disrupts the metabolic processes that support rapid proliferation.[4][5] The potency of (R)-GNE-
140 is significantly greater than its S-enantiomer, highlighting its stereospecificity.[1][2]

Recent studies have also revealed that the pharmacologic inhibition of LDH with GNE-140 can

modulate the tumor microenvironment (TME). By decreasing glucose uptake in tumor cells, it

increases glucose availability for tumor-infiltrating T cells, thereby enhancing anti-tumor

immunity.[6]

Figure 1: Mechanism of Action of (R)-GNE-140.
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The anti-proliferative activity of (R)-GNE-140 has been evaluated across a broad range of

cancer cell lines. These studies have demonstrated selective efficacy, with a subset of cell lines

exhibiting high sensitivity to LDH inhibition.

Enzymatic Inhibition and Cellular Potency
(R)-GNE-140 is a highly potent inhibitor of both LDHA and LDHB. In a panel of 347 cancer cell

lines, it inhibited the proliferation of 37 lines with a potency cutoff of 5 µM.[1][2] Notably, two

chondrosarcoma cell lines with IDH1 mutations showed particular sensitivity.[1][2]

Target/Cell Line IC50 Notes

LDHA (enzymatic) 3 nM [1][2]

LDHB (enzymatic) 5 nM [1][2]

Chondrosarcoma (IDH1

mutant)
0.8 µM [1][2]

MiaPaca2 (Pancreatic) Submicromolar [1]

Experimental Protocol: Cell Viability Assay
The anti-proliferative effects of (R)-GNE-140 were quantified using the CellTiter-Glo®

Luminescent Cell Viability assay.[1]

Cell Plating: Cancer cell lines were seeded in 384-well plates at optimal densities to achieve

75-80% confluency by the end of the assay. The growth medium used was RPMI

supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]

Compound Treatment: The day after plating, cells were treated with (R)-GNE-140 using a 6-

point dose titration.[1]

Incubation: Cells were incubated with the compound for 72 hours.[1]

Viability Assessment: Cell viability was measured using the CellTiter-Glo® assay, which

determines the number of viable cells based on ATP quantification.[1]
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Data Analysis: Absolute IC50 values were calculated using a four-parameter logistic curve fit.

[1]
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Figure 2: In Vitro Cell Viability Assay Workflow.

In Vivo Studies
Preclinical in vivo studies have been conducted to evaluate the pharmacokinetic properties and

anti-tumor efficacy of (R)-GNE-140 in various cancer models.

Pharmacokinetics
In mice, (R)-GNE-140 demonstrated favorable pharmacokinetic properties, including low

plasma clearance and high oral bioavailability.[1]

Dose (Oral) Bioavailability Species

5 mg/kg High Mouse[1][2]

50-200 mg/kg Greater in vivo exposure Mouse[1][2]

Anti-Tumor Efficacy
Pharmacologic inhibition of LDH with GNE-140 has been shown to slow tumor cell proliferation

in preclinical models.[6] In melanoma and colon cancer models, GNE-140 delayed tumor

growth, an effect that was dependent on both tumor LDHA expression and a functional

adaptive immune system.[6] However, in a MIA PaCa-2 xenograft model, GNE-140 did not

show anti-tumor activity even at a dose of 400 mg/kg, suggesting that efficacy can be model-

dependent.[7]

Immune Modulation in the Tumor Microenvironment
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A key finding from preclinical studies is the ability of (R)-GNE-140 to reprogram the metabolic

landscape of the TME.

By inhibiting glycolysis in tumor cells, GNE-140 leads to decreased glucose uptake by the

cancer cells. This, in turn, increases the availability of glucose for tumor-infiltrating T cells,

which can enhance their metabolic fitness and anti-tumor functions.[6] This differential effect on

tumor versus immune cells provides a strong rationale for combining LDH inhibitors with

immunotherapies.[6]
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Figure 3: TME Metabolic Reprogramming by (R)-GNE-140.

Mechanisms of Resistance
Studies have identified both innate and acquired mechanisms of resistance to (R)-GNE-140.

Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative

phosphorylation (OXPHOS) for energy production are inherently resistant to GNE-140. This

resistance can be overcome by co-treatment with an OXPHOS inhibitor like phenformin.[8]
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Acquired Resistance: Prolonged exposure to GNE-140 can lead to acquired resistance. This

has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which results

in increased OXPHOS.[8] Additionally, upregulation of LDHB has been identified as a

mechanism that can confer resistance to multiple LDH inhibitors, including (R)-GNE-140.[3]
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Figure 4: Acquired Resistance Pathways to (R)-GNE-140.
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The preclinical data for (R)-GNE-140 characterize it as a potent and selective inhibitor of LDH

with demonstrated anti-proliferative activity in a subset of cancer cell lines and in vivo anti-

tumor effects in specific models. Its ability to modulate the tumor microenvironment and

enhance anti-tumor immunity is a particularly promising finding. However, the emergence of

resistance through metabolic plasticity highlights the need for rational combination strategies.

Future clinical development will likely focus on identifying sensitive patient populations through

biomarker selection and exploring combinations with agents that target resistance pathways,

such as OXPHOS inhibitors or immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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